Isopropyl Unoprostone

Descripción

Unoprostone Isopropyl is a docosanoid and a structural analogue of an inactive biosynthetic cyclic derivative of arachidonic acid, 13,14-dihydro-15-keto-prostaglandin F 2a. Although the mechanism of action is unknown, unoprostone isopropyl may reduce elevated intraocular pressure by increasing the outflow of aqueous humor upon ocular administration.

UNOPROSTONE ISOPROPYL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and has 2 investigational indications.

a safe and effective ocular hypotensive drug

See also: Unoprostone (has active moiety).

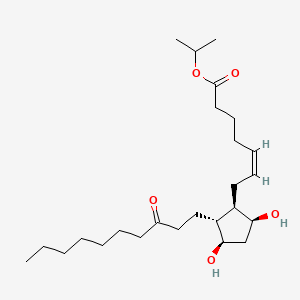

Structure

2D Structure

Propiedades

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUPXHKCPIKWLR-JHUOEJJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049071 | |

| Record name | Unoprostone isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120373-24-2 | |

| Record name | Isopropyl unoprostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120373-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Unoprostone isopropyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Unoprostone isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNOPROSTONE ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M161S5O5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropyl Unoprostone: A Deep Dive into its Mechanism of Action on the Trabecular Meshwork

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Isopropyl unoprostone (B1682063), a synthetic docosanoid, effectively reduces intraocular pressure (IOP) by enhancing aqueous humor outflow through the conventional trabecular pathway.[1][2][3] Unlike prostaglandin (B15479496) F2α analogs that primarily target the uveoscleral outflow pathway, unoprostone exerts its effects directly on the contractile trabecular meshwork (TM) cells.[1][4] This technical guide elucidates the core cellular and molecular mechanisms, detailing the intricate signaling pathways unoprostone modulates to induce TM relaxation. The primary mechanisms involve the potent activation of large-conductance, Ca2+-activated potassium (BK) channels and the inhibition of intracellular calcium mobilization, which collectively counteract contractile stimuli within the TM.[5][6] A secondary mechanism involving the inhibition of L-type Ca2+ channels further contributes to its relaxant properties.[7] This document provides a comprehensive overview of these pathways, supported by quantitative data from key studies and detailed experimental protocols.

The Core Mechanism: Inducing Trabecular Meshwork Relaxation

The trabecular meshwork is a dynamic, smooth muscle-like tissue that regulates aqueous humor outflow through its contractile tone.[5][7] Endogenous agonists, such as endothelin-1 (B181129) (ET-1), induce contraction of TM cells, which increases resistance to outflow and elevates IOP.[1][6] The therapeutic action of isopropyl unoprostone is centered on its ability to directly relax the TM by counteracting these contractile forces.[5][8]

Experimental studies on isolated bovine trabecular meshwork strips demonstrate that unoprostone almost completely inhibits contractions induced by ET-1.[5][9] This relaxant effect is pivotal to its IOP-lowering capability, as it facilitates the drainage of aqueous humor through the conventional outflow system.

Quantitative Data: Effect on TM Contraction

The following table summarizes the significant inhibitory effect of unoprostone on ET-1-induced contractions in isolated bovine TM strips.

| Treatment Group | Mean Contraction (% of Carbachol (B1668302) Max) | Standard Error | P-value | Sample Size (n) | Reference |

| Endothelin-1 (ET-1) alone | 19.6% | ± 5.7% | 6 | [5][9] | |

| Unoprostone + ET-1 | 2.9% | ± 4.3% | < 0.05 | 6 | [5][9] |

| Table 1: Summary of unoprostone's inhibitory effect on endothelin-1-induced contractility in isolated bovine trabecular meshwork strips. Contraction is expressed relative to the maximum response induced by carbachol (10⁻⁶ M). |

Key Signaling Pathways of Unoprostone Action

Unoprostone's relaxant effect on the trabecular meshwork is not mediated by a single mechanism but rather through a coordinated modulation of several critical signaling pathways.

Potent Activation of Big Potassium (BK) Channels

A primary mechanism of unoprostone is the activation of large-conductance Ca2+-activated potassium (BK) channels in TM cells.[6][8][10] Unoprostone and its active metabolite, M1 (unoprostone free acid), are potent and stereospecific activators of these channels.[10][11]

The activation of BK channels leads to an efflux of potassium (K+) ions from the cell, causing membrane hyperpolarization.[1] This change in membrane potential makes the cell less excitable and promotes relaxation. Patch-clamp studies have confirmed that unoprostone significantly increases outward K+ currents in human and bovine TM cells, an effect that is blocked by the specific BK channel inhibitor, iberiotoxin (B31492).[5][6][9] Furthermore, unoprostone's action increases the sensitivity of BK channels to calcium, shifting their activation to occur at lower intracellular calcium concentrations.[8]

Diagram 1. Unoprostone-mediated activation of BK channels leading to TM cell relaxation.

Quantitative Data: BK Channel Activation

The potency of unoprostone and its metabolite M1 in activating BK channels, along with their effect on membrane currents, is detailed in the tables below.

| Compound | EC₅₀ for BK Channel Activation | Standard Error | Sample Size (n) | Reference |

| Unoprostone Isopropyl | 0.51 nM | ± 0.03 nM | 5 | [11] |

| M1 (Unoprostone Free Acid) | 0.52 nM | ± 0.03 nM | 6 | [11] |

| Table 2: Potency (EC₅₀) of unoprostone isopropyl and its metabolite M1 for the activation of BK channels in cultured human trabecular meshwork cells (HTMCs). |

| Cell Type | Increase in Outward Current Amplitude | Standard Error | Sample Size (n) | Reference |

| Human TM Cells (HTM) | 200% | ± 33% | 6 | [9] |

| Bovine TM Cells (BTM) | 179% | ± 20% | 8 | [9] |

| Table 3: Effect of unoprostone (10⁻⁵ M) on the amplitude of outward membrane current in trabecular meshwork cells, as measured by patch-clamp electrophysiology. |

Inhibition of Intracellular Calcium ([Ca²⁺]i) Mobilization

Cellular contraction in the TM is heavily dependent on increases in intracellular calcium concentration ([Ca²⁺]i).[5] Endothelin-1 exerts its contractile effect by mobilizing calcium. A second crucial mechanism of unoprostone is its ability to almost completely block the ET-1-induced rise in [Ca²⁺]i in human TM cells.[5][9][12] Importantly, unoprostone achieves this without altering the baseline or resting levels of intracellular calcium.[5][9] This targeted inhibition prevents the activation of the contractile machinery, leading to TM relaxation.

Diagram 2. Unoprostone's inhibition of the endothelin-1 signaling pathway.

Quantitative Data: Calcium Signaling Modulation

The profound effect of unoprostone on ET-1-induced calcium signaling is quantified in the following table.

| Parameter / Treatment | [Ca²⁺]i Concentration | Standard Error | Sample Size (n) | Reference |

| Baseline [Ca²⁺]i | 126 nM | ± 45 nM | 8 | [5][9] |

| Baseline with Unoprostone | 132 nM | ± 42 nM | 8 | [5][9] |

| ET-1-Induced [Ca²⁺]i | 679 nM | ± 102 nM | 8 | [5][9] |

| ET-1 + Unoprostone | 178 nM | ± 40 nM | 8 | [5][9] |

| Table 4: Effect of unoprostone (10⁻⁵ M) on baseline and endothelin-1 (5 x 10⁻⁸ M)-induced intracellular calcium concentrations in cultured human TM cells. |

Inhibition of L-Type Ca²⁺ Channels

Further investigation has revealed that unoprostone also reduces the activity of L-type Ca²⁺ channels in human TM cells.[7] This action, which contributes to the overall reduction in calcium influx and subsequent cell relaxation, appears to be independent of the ET-1 pathway.[7] Evidence suggests this inhibitory effect on L-type channels is mediated through a tyrosine kinase signaling pathway.[7]

Integrated Mechanism of Action

The IOP-lowering effect of this compound on the trabecular meshwork is a result of a multi-pronged attack on the cellular mechanisms that govern contractility. It simultaneously activates BK channels to hyperpolarize the cell while inhibiting multiple pathways of calcium influx and mobilization. This concerted action robustly shifts the TM cells towards a state of relaxation, thereby increasing conventional aqueous humor outflow.

Diagram 3. Integrated signaling pathways of unoprostone in the trabecular meshwork.

Key Experimental Protocols

The elucidation of unoprostone's mechanism of action relies on several key experimental techniques. Detailed methodologies are provided below.

Trabecular Meshwork Contractility Assay

-

Tissue Preparation: Strips of bovine trabecular meshwork (approx. 2-4 mm long, 0.5 mm wide) are carefully dissected and isolated.[5]

-

Apparatus: The tissue strips are mounted in a custom-made force-length transducer system, submerged in a temperature-controlled (37°C) bath containing Ringer's solution gassed with 5% CO₂ in air to maintain a pH of 7.4.[5][12]

-

Procedure: Tissues are allowed to equilibrate for at least one hour. A baseline contraction is established using a maximal dose of carbachol (10⁻⁶ M), which is set as 100% contractility.[5] Test compounds (ET-1, unoprostone) are then administered to either tissues at basal tension or those pre-contracted with an agonist.[5]

-

Data Analysis: Isometric contractions are recorded and expressed as a percentage of the maximal carbachol-induced response.[5][12]

Intracellular Calcium ([Ca²⁺]i) Measurement

-

Cell Culture: Human trabecular meshwork (HTM) cells are isolated from donor eyes and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal calf serum and antibiotics.[5]

-

Dye Loading: Cultured HTM cells are loaded with the ratiometric calcium-sensitive fluorescent probe, fura-2AM.[9]

-

Measurement: A fluorescence imaging system is used to measure the emission intensity at 510 nm after excitation at 340 nm and 380 nm. The ratio of these intensities is calculated.

-

Procedure: After establishing a baseline fluorescence ratio, cells are perfused with solutions containing ET-1, unoprostone, or both, and the change in the fluorescence ratio is recorded over time.

-

Calibration: The fluorescence ratios are converted to intracellular calcium concentrations ([Ca²⁺]i) using a standard calibration protocol with ionomycin (B1663694) and EGTA to determine maximum and minimum fluorescence ratios.

Patch-Clamp Electrophysiology

-

Cell Preparation: Cultured HTM or BTM cells are used for electrophysiological recordings.[5]

-

Recording Configuration: The whole-cell patch-clamp configuration is used to measure membrane currents.[10] A patch pipette is sealed to the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Solutions: The standard pipette (intracellular) solution contains potassium glutamate (B1630785) as the primary charge carrier. The bath (extracellular) solution is a Ringer's solution.[12]

-

Voltage Protocol: To measure BK channel currents, the cell membrane potential is held at a holding potential (e.g., -40 mV) and then stepped to various depolarizing voltages (e.g., -80 to +100 mV) for a set duration (e.g., 200 msec).[12]

-

Procedure: Currents are recorded under control conditions and then after the application of unoprostone and/or specific channel blockers like iberiotoxin to the bath solution.

-

Data Analysis: The amplitude of the outward current at different voltages is measured and compared across different experimental conditions.

Diagram 4. Experimental workflow for assessing unoprostone's effects on the TM.

Conclusion

The mechanism of action of this compound on the trabecular meshwork is multifaceted and robust, centering on the direct relaxation of TM cells to increase conventional aqueous outflow. By potently activating BK channels and concurrently inhibiting agonist-induced calcium mobilization, unoprostone effectively counters the contractile tone that impedes outflow. This dual-pronged approach distinguishes its pharmacology from other classes of glaucoma therapeutics and underscores its role as a targeted agent for modulating the conventional outflow pathway. For researchers and drug development professionals, understanding these intricate signaling pathways is essential for identifying novel therapeutic targets and designing the next generation of IOP-lowering agents.

References

- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of unoprostone and endothelin 1 on L-type channel currents in human trabecular meshwork cells [pubmed.ncbi.nlm.nih.gov]

- 8. Unoprostone Activation of BK (KCa1.1) Channel Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Unoprostone isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide on Isopropyl Unoprostone: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl unoprostone (B1682063) is a synthetic docosanoid and a prostaglandin (B15479496) F2α analogue, primarily indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. As a prodrug, it is topically administered and hydrolyzed by corneal esterases into its active form, unoprostone free acid. Its mechanism of action is distinct among prostanoids, primarily enhancing aqueous humor outflow through the conventional trabecular meshwork pathway by activating Big Potassium (BK) and ClC-2 chloride channels. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, pharmacokinetics, and detailed experimental protocols for its study.

Molecular Structure and Chemical Identity

Isopropyl unoprostone is a 22-carbon derivative of docosahexaenoic acid.[1][2] Its chemical name is isopropyl (+)-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoate.[1][3][4] The molecule features a cyclopentane (B165970) ring, a core structure in prostaglandins (B1171923), with specific stereochemistry that is crucial for its biological activity.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate[5][6] |

| SMILES | CCCCCCCC(=O)CC[C@H]1--INVALID-LINK--OC(C)C)O">C@@HO[5] |

| Chemical Formula | C₂₅H₄₄O₅[2][4] |

| CAS Number | 120373-24-2[6][7] |

Chemical and Physical Properties

This compound is a clear, colorless, viscous liquid.[8][9][10] This physical state is important for its formulation as an ophthalmic solution. Its solubility profile is characteristic of a lipophilic ester, being practically insoluble in water but highly soluble in various organic solvents.[8][9][10]

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Weight | 424.62 g/mol [8] |

| Appearance | Clear, colorless, viscous liquid[8][9][10] |

| Melting Point | Not applicable (liquid at standard conditions)[8] |

| Boiling Point | 546.3 °C at 760 mmHg (Predicted)[11] |

| logP | 5.19 (Predicted)[7] |

| pKa (Strongest Acidic) | 14.55 (Predicted)[7] |

| Water Solubility | 0.00676 mg/mL (Predicted)[7] |

| Solubility | Very soluble in acetonitrile, ethanol, ethyl acetate, isopropanol, dioxane, ether, and hexane[8][9][10] |

Mechanism of Action and Signaling Pathways

The IOP-lowering effect of this compound is primarily attributed to an increase in the outflow of aqueous humor through the trabecular meshwork. This is a departure from other prostaglandin analogs that predominantly enhance uveoscleral outflow.[4] this compound has a weak affinity for the prostaglandin F (FP) receptor.[4]

Upon conversion to its active form, unoprostone free acid, it acts as a potent activator of large-conductance Ca²⁺-activated K⁺ (BK) channels and ClC-2 chloride channels. The activation of BK channels in the trabecular meshwork cells leads to K⁺ efflux and cellular hyperpolarization.[4] This hyperpolarization inhibits voltage-gated Ca²⁺ channels, reducing intracellular calcium levels.[4] The decrease in intracellular calcium leads to the relaxation of the trabecular meshwork, which in turn increases the conventional outflow of aqueous humor, thereby lowering IOP.[4][5]

Caption: this compound signaling pathway in trabecular meshwork cells.

Experimental Protocols

Trabecular Meshwork Contractility Assay

This protocol allows for the functional assessment of this compound's effect on trabecular meshwork (TM) tissue.

Objective: To determine the effect of unoprostone on the contractility of isolated TM strips.

Methodology:

-

Tissue Preparation: Isolate TM strips from fresh bovine or human donor eyes under a dissecting microscope.

-

Mounting: Mount the TM strips in a temperature-controlled organ bath (37°C) containing a physiological salt solution (e.g., Krebs solution) and connect them to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least one hour, adjusting the resting tension periodically.

-

Viability Check: Elicit a contractile response with a standard agonist like carbachol (B1668302) (10⁻⁶ M) or endothelin-1 (B181129) (ET-1) (10⁻⁹ M) to ensure tissue viability and establish a baseline response.[1][5]

-

Drug Application: After washing out the agonist and allowing the tissue to return to baseline, re-apply the contractile agonist. Once a stable contraction is achieved, add unoprostone (as the free acid metabolite, 10⁻⁵ M) to the bath.[1][5]

-

Data Acquisition: Continuously record the isometric tension throughout the experiment. The relaxing effect of unoprostone is quantified as the percentage reduction in the agonist-induced contraction.

Caption: Workflow for trabecular meshwork contractility assay.

Patch-Clamp Electrophysiology

This protocol is used to directly measure the effect of unoprostone on ion channel activity in individual TM cells.

Objective: To characterize the effect of unoprostone on membrane currents, specifically BK channels, in cultured human TM cells.

Methodology:

-

Cell Culture: Culture human TM cells on glass coverslips suitable for microscopy.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., Ringer's solution containing in mM: 151 NaCl, 4 KCl, 1.7 CaCl₂, 1 KH₂PO₄, 0.9 MgSO₄, 10 HEPES, and 5 glucose, adjusted to pH 7.4).

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with an internal solution (e.g., containing in mM: 119 potassium glutamate, 10 NaCl, 1 KH₂PO₄, 0.9 MgSO₄, 3.3 EGTA, 6.6 CaEGTA, and 10 HEPES, adjusted to pH 7.2).

-

Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single TM cell.

-

Voltage Protocol: Apply a series of voltage steps (e.g., from a holding potential of -40 mV to test potentials between -80 mV and +100 mV for 200 ms) to elicit membrane currents.

-

Drug Perfusion: After recording baseline currents, perfuse the cell with the external solution containing unoprostone free acid (e.g., 10⁻⁵ M) and repeat the voltage protocol.[5]

-

Inhibitor Confirmation: To confirm the identity of the channels involved, co-apply a specific BK channel blocker like iberiotoxin (B31492) and observe for the reversal of the unoprostone-induced effect.[5]

Pharmacokinetics

This compound is a prodrug that is rapidly metabolized in the eye.

-

Absorption and Metabolism: After topical administration, it is absorbed through the cornea and conjunctival epithelium where it is hydrolyzed by local esterases to its active metabolite, unoprostone free acid. This conversion is essential for its pharmacological activity.

-

Systemic Exposure: Systemic absorption is minimal. Following bilateral ocular administration in healthy volunteers, the peak plasma concentration of unoprostone free acid was less than 1.5 ng/mL and became undetectable (< 0.25 ng/mL) within one hour.

-

Elimination: The elimination of unoprostone free acid from plasma is rapid, with a half-life of approximately 14 minutes.[9] The metabolites are predominantly excreted in the urine.[9]

Conclusion

This compound is a clinically effective medication for lowering intraocular pressure. Its unique mechanism of action, targeting the conventional outflow pathway via BK channel activation, distinguishes it from other prostaglandin analogues and offers a valuable therapeutic option for patients with glaucoma and ocular hypertension. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals in the field of ophthalmology and drug development, facilitating a deeper understanding and further investigation of this important compound.

References

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Unoprostone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Pathways Affected by Isopropyl Unoprostone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl unoprostone (B1682063), a synthetic docosanoid, is an ocular hypotensive agent used in the management of open-angle glaucoma and ocular hypertension. While initially considered a prostaglandin (B15479496) analogue, its mechanism of action is now understood to be distinct, primarily targeting the conventional aqueous humor outflow pathway. This technical guide provides a comprehensive overview of the cellular and molecular pathways modulated by isopropyl unoprostone and its active metabolite, unoprostone free acid (M1). It details the effects on ion channels, signal transduction pathways, and extracellular matrix components within the trabecular meshwork and ciliary body. This document summarizes key quantitative data from preclinical studies and provides detailed experimental protocols for the cited assays. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's multifaceted mechanism of action.

Introduction

This compound is a prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, unoprostone free acid.[1] Its primary therapeutic effect is the reduction of intraocular pressure (IOP). The mechanism of action for this IOP-lowering effect has been a subject of evolving research. Early studies suggested an increase in uveoscleral outflow, similar to prostaglandin F2α analogues.[1][2] However, more recent and compelling evidence indicates that this compound primarily enhances the conventional (trabecular) outflow of aqueous humor.[1][3] This is attributed to its unique interactions with ion channels and signaling molecules in the trabecular meshwork (TM) and ciliary muscle (CM).[1][4] Notably, it has a weak affinity for the prostaglandin F (FP) receptor, distinguishing it from traditional prostaglandin analogues.[1] This guide will delve into the specific cellular pathways affected by this compound.

Core Cellular Mechanisms of this compound

The primary cellular effects of this compound converge on the relaxation of the trabecular meshwork and ciliary muscle, leading to an increase in aqueous humor outflow. This is achieved through the modulation of several key pathways.

Activation of BK (Big Potassium) Channels

A principal mechanism of action for this compound and its active metabolite M1 is the potent activation of large-conductance Ca2+-activated potassium (BK) channels.[1][5] Activation of these channels in TM cells leads to potassium efflux, resulting in membrane hyperpolarization.[1] This hyperpolarization is thought to induce relaxation of the TM cells, thereby increasing the outflow of aqueous humor through the conventional pathway.[1]

Inhibition of Endothelin-1 (ET-1) Signaling

Endothelin-1 is a potent vasoconstrictor that is known to induce contraction of the TM and CM, thereby reducing aqueous outflow.[4] ET-1 exerts its effects by increasing intracellular calcium concentrations ([Ca2+]i).[4] this compound has been shown to functionally antagonize the effects of ET-1. It almost completely inhibits ET-1-induced contractions of TM and CM strips and blocks the ET-1-mediated increase in intracellular calcium.[4][6]

Modulation of L-type Ca2+ Channels

In addition to counteracting ET-1-induced calcium influx, this compound directly affects L-type Ca2+ channels in human TM cells. It causes a dose-dependent reduction of L-type Ca2+ channel currents.[2] This effect appears to be independent of ET-1 signaling and is thought to be mediated by tyrosine kinases.[2] The reduction in calcium influx through these channels contributes to the overall relaxation of the TM.

Regulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)

Unlike many prostaglandin analogues that increase the activity of MMPs to remodel the extracellular matrix and enhance uveoscleral outflow, this compound exhibits a different profile. It has been found to decrease the activity of MMP-2 while increasing the levels of TIMP-1 and TIMP-4 in human ciliary body smooth muscle cells. This unique modulation of the MMP/TIMP balance may contribute to its distinct mechanism and potentially its lower incidence of certain side effects compared to other prostanoids.[7]

Interaction with ClC-2 Chloride Channels

The activation of ClC-2 chloride channels has been proposed as a potential mechanism contributing to the IOP-lowering effect of this compound.[8] However, quantitative data from primary research specifically detailing the direct activation of ClC-2 channels by this compound is not extensively available in the current literature.

Neuroprotective Pathways

Beyond its IOP-lowering effects, this compound's active metabolite, M1, has demonstrated neuroprotective properties in retinal progenitor cells. This anti-apoptotic effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase G (PKG) signaling pathways.[6] The activation of BK channels is also implicated in its neuroprotective effects against oxidative stress and light-induced damage.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the effects of this compound and its active metabolite, M1.

Table 1: Ion Channel Modulation by this compound and its Metabolite M1

| Parameter | Compound | Cell Type | Value | Reference(s) |

| BK Channel Activation (EC50) | This compound | Human Trabecular Meshwork Cells (HTMC) | 0.51 ± 0.03 nM | |

| M1 | Human Trabecular Meshwork Cells (HTMC) | 0.52 ± 0.03 nM | ||

| M1 | Human Cortical Neuronal Cells (HCN-1A) | 0.61 ± 0.06 nM | ||

| M1 | Pulmonary Artery Smooth Muscle Cells (PASMC) | 0.46 ± 0.04 nM | ||

| Outward Current Increase | Unoprostone (10⁻⁵ M) | Human Trabecular Meshwork Cells (HTM) | 200% ± 33% | [4][6] |

| Unoprostone (10⁻⁵ M) | Bovine Trabecular Meshwork Cells (BTM) | 179% ± 20% | [4][6] | |

| L-type Ca2+ Channel Inhibition | Unoprostone (10⁻⁶ M) | Human Trabecular Meshwork Cells (HTM) | 10% reduction of control current | [1] |

| Unoprostone (10⁻⁵ M) | Human Trabecular Meshwork Cells (HTM) | 19% reduction of control current | [1] | |

| Unoprostone (10⁻⁴ M) | Human Trabecular Meshwork Cells (HTM) | 23% reduction of control current | [1] |

Table 2: Inhibition of Endothelin-1 (ET-1) Induced Effects by Unoprostone

| Parameter | Tissue/Cell Type | Unoprostone Concentration | Effect | Reference(s) |

| ET-1-Induced Contraction | Bovine Trabecular Meshwork (BTM) Strips | 10⁻⁵ M | Inhibition to 2.9% ± 4.3% of maximal carbachol-induced contraction (vs. 19.6% ± 5.7% with ET-1 alone) | [4][6] |

| Bovine Ciliary Muscle (CM) Strips | 10⁻⁵ M | Inhibition to 1.4% ± 1.6% of maximal carbachol-induced contraction (vs. 30.1% ± 5.3% with ET-1 alone) | [4][6] | |

| ET-1-Induced [Ca2+]i Increase | Human Trabecular Meshwork (HTM) Cells | 10⁻⁵ M | Baseline: 126 ± 45 nM; With Unoprostone: 132 ± 42 nM; With ET-1: 679 ± 102 nM; With ET-1 + Unoprostone: 178 ± 40 nM | [4][6] |

Table 3: Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) by Unoprostone in Human Ciliary Body Smooth Muscle Cells

| Protein | Effect of Unoprostone | Quantitative Change | Reference(s) |

| MMP-2 | Decrease | 21% ± 3% | [7] |

| TIMP-1 | Increase | 100% ± 20% | [7] |

| TIMP-4 | Increase | 61% ± 11% | [7] |

| TIMP-2 | Decrease | 35% ± 8% | [7] |

Table 4: Prostaglandin FP Receptor Activation by Unoprostone Metabolite M1

| Parameter | Compound | Value | Reference(s) |

| FP Receptor Activation (EC50) | M1 | 557.9 ± 55.2 nM |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Unoprostone reduces oxidative stress- and light-induced retinal cell death, and phagocytotic dysfunction, by activating BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide on Isopropyl Unoprostone Receptor Binding Affinity

Abstract

Isopropyl unoprostone (B1682063), a synthetic docosanoid, has been utilized in the management of open-angle glaucoma and ocular hypertension. Its mechanism for lowering intraocular pressure (IOP) is complex and has been a subject of considerable research, distinguishing it from traditional prostaglandin (B15479496) F2α (FP) receptor agonists. This technical guide provides a comprehensive overview of the receptor binding affinity and functional activity of isopropyl unoprostone and its active metabolite, unoprostone free acid (M1). We consolidate quantitative data from key studies, detail the experimental protocols used for their determination, and present the associated signaling pathways through structured diagrams. The evidence points to a primary mechanism involving the potent activation of large-conductance, calcium-activated potassium (BK) channels, with a significantly weaker interaction at the FP prostanoid receptor.

Introduction

This compound is a prodrug that is rapidly hydrolyzed by esterases in the eye to its biologically active form, unoprostone free acid (M1).[1][2] Unlike classic prostaglandin analogues such as latanoprost, which primarily enhance uveoscleral outflow via potent FP receptor agonism, unoprostone's IOP-lowering effect is believed to stem from an increase in aqueous humor outflow through the trabecular meshwork.[1][2][3] Early investigations yielded conflicting results regarding its interaction with prostanoid receptors, leading to a deeper exploration of its molecular targets. This guide synthesizes the current understanding of its receptor binding profile, focusing on the quantitative evidence that elucidates its primary signaling pathways.

Receptor Binding and Functional Activity Profile

The affinity and potency of this compound and its active M1 metabolite have been evaluated against various prostanoid receptors and ion channels. Competitive ligand binding assays using bovine corpus luteum membranes, which are rich in prostaglandin receptors, failed to demonstrate specific binding of either this compound or its M1 metabolite.[4] However, functional assays have revealed that the M1 metabolite is a very weak partial agonist at the human FP receptor, while both the prodrug and its active form are potent activators of BK channels.[5][6]

The quantitative data from functional assays are summarized in the table below.

| Compound | Target | Cell Line / System | Assay Type | Parameter | Value (nM) |

| Unoprostone Free Acid (M1) | FP Receptor | Cloned Human FP Receptor Expressing Cells | Intracellular Ca²⁺ Mobilization (FLIPR) | EC₅₀ | 557.9 ± 55.2[5][6] |

| This compound | BK Channel | Human Trabecular Meshwork Cells (HTMCs) | Whole-Cell Patch Clamp | EC₅₀ | 0.51 ± 0.03[5] |

| Unoprostone Free Acid (M1) | BK Channel | Human Trabecular Meshwork Cells (HTMCs) | Whole-Cell Patch Clamp | EC₅₀ | 0.52 ± 0.03[5] |

| This compound | Prostanoid Receptors (EP₁₋₄, FP) | Receptor-Expressing Cells | Intracellular Ca²⁺ Mobilization (FLIPR) | Activity | No effect at 1.25 µM[5][6] |

Table 1: Summary of functional potency data for this compound and its active metabolite (M1). Data clearly indicates a significantly higher potency for BK channel activation over FP receptor agonism.

Signaling Pathways

The primary mechanism of action for unoprostone appears to be the activation of BK channels in the trabecular meshwork, a pathway distinct from that of traditional prostaglandin analogues.[1][7] The weak agonism at the FP receptor by the M1 metabolite represents a secondary, and likely less clinically significant, pathway.

Primary Signaling Pathway: BK Channel Activation

This compound and its M1 metabolite potently activate BK channels in human trabecular meshwork cells.[5] This activation leads to an efflux of K⁺ ions, causing membrane hyperpolarization. This hyperpolarization is believed to counteract the contractile effects of agents like endothelin-1 (B181129) (ET-1), which are known to increase intracellular Ca²⁺ and induce trabecular meshwork contraction, thereby impeding aqueous outflow.[1][7][8] By relaxing the trabecular meshwork, unoprostone facilitates conventional aqueous humor outflow, leading to a reduction in IOP.

Caption: Primary signaling pathway of unoprostone via BK channel activation.

Secondary Signaling Pathway: Weak FP Receptor Agonism

The M1 metabolite of unoprostone acts as a weak partial agonist on the FP receptor.[5][9] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of stored intracellular calcium (Ca²⁺), which is a hallmark of FP receptor activation. However, the potency of M1 at this receptor is approximately 1000-fold lower than its potency at the BK channel.[5]

Caption: Secondary pathway of unoprostone (M1) via weak FP receptor agonism.

Experimental Protocols

The quantitative data presented in this guide were derived from specific in-vitro pharmacological assays. The methodologies for these key experiments are detailed below.

Prostanoid Receptor Functional Assay (Intracellular Calcium Mobilization)

This assay is used to determine the functional potency (EC₅₀) of a compound by measuring its ability to stimulate a receptor-mediated increase in intracellular calcium.

-

Cell Culture: Stably transfected cells expressing a single cloned human prostanoid receptor subtype (e.g., FP, EP₁, EP₂, EP₃, or EP₄) are cultured to confluence in appropriate media.

-

Assay Preparation: Cells are seeded into 96-well microplates. Prior to the assay, they are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hank's Balanced Salt Solution).

-

Compound Addition: Test compounds (e.g., unoprostone M1) are serially diluted to create a concentration-response curve. A baseline fluorescence reading is taken.

-

Measurement: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The instrument adds the compound dilutions to the wells and immediately begins measuring the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.

-

Data Analysis: The peak fluorescence response is measured for each concentration. The data are normalized relative to a full agonist (e.g., PGF₂α for the FP receptor) and plotted against the log concentration of the compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

Caption: Experimental workflow for a FLIPR-based calcium mobilization assay.

BK Channel Activity Assay (Whole-Cell Patch Clamp)

This electrophysiological technique directly measures ion flow across the cell membrane, providing a highly sensitive assessment of ion channel activation.

-

Cell Preparation: Human Trabecular Meshwork Cells (HTMCs) are cultured on glass coverslips.

-

Electrode and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and connected to an amplifier. The coverslip is placed in a chamber perfused with an extracellular solution.

-

Seal Formation: The micropipette is pressed against a single HTMC, and suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette, allowing for electrical access to the entire cell interior. The membrane potential is "clamped" at a specific voltage.

-

Measurement: The cell is perfused with different concentrations of the test compound (e.g., this compound). The resulting outward current, carried by K⁺ ions flowing through activated BK channels, is recorded by the amplifier.

-

Data Analysis: The increase in current at each compound concentration is measured and used to construct a dose-response curve, from which the EC₅₀ for channel activation is calculated. The identity of the channel can be confirmed by using a specific blocker, such as iberiotoxin.[5]

Conclusion

The receptor binding and functional profile of this compound is distinct from that of classic prostanoid analogues. While its active metabolite, unoprostone free acid (M1), is a very weak agonist at the FP receptor, both the prodrug and its metabolite are exceptionally potent activators of BK channels in ocular cells. The EC₅₀ for BK channel activation is approximately three orders of magnitude lower than for FP receptor activation, strongly suggesting that the primary therapeutic effect of unoprostone in lowering IOP is mediated through the relaxation of the trabecular meshwork via BK channel stimulation. This understanding is critical for the rational design of new glaucoma therapies and for positioning existing drugs in the therapeutic landscape.

References

- 1. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]

- 4. Studies on receptor binding and signal transduction pathways of unoprostone isopropyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Properties of Isopropyl Unoprostone on Retinal Ganglion Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the neuroprotective effects of isopropyl unoprostone (B1682063) (IU) on retinal ganglion cells (RGCs). Isopropyl unoprostone, a synthetic docosanoid, has demonstrated significant potential in protecting RGCs from apoptotic cell death, a hallmark of glaucomatous optic neuropathy and other optic nerve diseases. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for researchers, and visualizes the underlying signaling pathways. The primary neuroprotective mechanisms of IU involve the activation of large-conductance calcium-activated potassium (BK) channels, leading to hyperpolarization and a subsequent reduction in intracellular calcium influx. This action is complemented by the modulation of pro-survival signaling cascades, including the PI3K/Akt and PKG pathways, and the counteraction of detrimental factors such as endothelin-1-induced vasoconstriction. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of ophthalmology, neuroscience, and drug development who are investigating novel therapeutic strategies for neuroprotection in retinal diseases.

Introduction

Retinal ganglion cell (RGC) death is the final common pathway leading to vision loss in a spectrum of optic neuropathies, most notably glaucoma. While lowering intraocular pressure (IOP) remains the cornerstone of glaucoma management, there is a growing consensus that neuroprotective strategies aimed at directly preserving RGCs are crucial for more effective and comprehensive treatment. This compound (IU), initially developed as an IOP-lowering agent, has emerged as a promising neuroprotective compound.[1][2] Experimental studies have shown that IU can protect RGCs from apoptosis through mechanisms independent of its effects on IOP.[1][3]

This technical guide synthesizes the current scientific literature on the neuroprotective properties of IU, with a focus on its effects on RGCs. We will delve into the molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this area.

Molecular Mechanisms of Neuroprotection

The neuroprotective effects of this compound on RGCs are multifactorial, involving direct actions on ion channels, modulation of intracellular signaling pathways, and effects on the retinal microenvironment.

Activation of Large-Conductance Calcium-Activated Potassium (BK) Channels

A primary mechanism of IU's neuroprotective action is the activation of large-conductance calcium-activated potassium (BK) channels.[4][5] IU and its active metabolite, unoprostone free acid (M1), are potent activators of BK channels in neuronal cells.[4]

Activation of BK channels leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the cell membrane.[2] This hyperpolarization closes voltage-gated calcium channels (VGCCs), thereby reducing the influx of calcium ions (Ca2+) into the cell.[2] By preventing intracellular calcium overload, IU mitigates a key trigger of apoptotic pathways in neurons under stress.[1] The activation of BK channels by IU has been shown to be stereospecific and occurs at nanomolar concentrations.[4]

Modulation of Pro-Survival Signaling Pathways

The anti-apoptotic effects of IU's metabolite, M1, are mediated through the activation of pro-survival signaling cascades, specifically the phosphatidylinositol 3-kinase (PI3K)/Akt and protein kinase G (PKG) pathways.[6] Studies using specific inhibitors have demonstrated that the protective effects of M1 on retinal progenitor cells are reversed by blocking these pathways.[6] The PI3K/Akt pathway is a well-established regulator of cell survival, promoting the inhibition of pro-apoptotic proteins and the activation of anti-apoptotic factors. The PKG pathway is also known to play a role in neuroprotection, in part by modulating ion channel function and gene expression.

Counteraction of Endothelin-1 (ET-1) Effects

Endothelin-1 (ET-1) is a potent vasoconstrictor implicated in the pathogenesis of glaucoma through the induction of retinal ischemia and direct neurotoxicity.[7][8] IU has been shown to counteract the detrimental effects of ET-1. By activating BK channels, IU can prevent the ET-1-induced increase in intracellular calcium in vascular smooth muscle cells, leading to vasodilation and improved ocular blood flow.[4][9] This improvement in microcirculation can alleviate ischemic stress on RGCs.[8] Furthermore, IU has been observed to suppress the ET-1-induced topographical changes in the optic nerve head.[8]

Quantitative Data on the Neuroprotective Effects of this compound

This section summarizes key quantitative findings from preclinical studies investigating the neuroprotective properties of this compound.

Table 1: Activation of BK Channels by this compound and its Metabolite M1

| Cell Type | Agonist | EC50 (nM) | Reference |

| Human Cortical Neuronal Cells (HCN-1A) | This compound | 0.6 ± 0.2 | [4] |

| Human Cortical Neuronal Cells (HCN-1A) | M1 (Unoprostone Free Acid) | 0.61 ± 0.06 | [4] |

| Human Trabecular Meshwork Cells (HTMC) | This compound | 0.51 ± 0.03 | [4] |

| Human Trabecular Meshwork Cells (HTMC) | M1 (Unoprostone Free Acid) | 0.51 ± 0.04 | [4] |

Table 2: In Vitro Effects of this compound Metabolite M1 on Retinal Progenitor Cell Apoptosis

| Cell Line | Insult | Treatment | Outcome | Quantitative Result | Reference |

| R28 (Rat Retinal Progenitor Cells) | Serum Deprivation (24 hr) | M1 (Unoprostone Free Acid) | Reduction in Apoptotic Cells | Dose-dependent reduction, maximal effect at 100 µM (p < 0.0001) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective properties of this compound on retinal ganglion cells.

Primary Rat Retinal Ganglion Cell Culture and Neuroprotection Assay

This protocol describes the isolation and culture of primary RGCs from neonatal rats, followed by an assay to assess the neuroprotective effects of test compounds.

4.1.1. RGC Purification by Immunopanning

This method allows for the purification of RGCs from a mixed retinal cell suspension.

-

Materials:

-

Postnatal day 5-7 Sprague-Dawley rat pups

-

Panning dishes coated with anti-rat macrophage antibody and anti-Thy1.1 antibody

-

Papain solution

-

DNase I

-

Ovomucoid inhibitor solution

-

Neurobasal medium supplemented with B27, glutamine, and other survival factors.

-

-

Procedure:

-

Euthanize neonatal rat pups and enucleate the eyes.

-

Dissect the retinas in a sterile buffer.

-

Digest the retinas with a papain solution to create a single-cell suspension.

-

Incubate the cell suspension on a panning dish coated with an anti-rat macrophage antibody to remove macrophages and microglia.

-

Transfer the non-adherent cells to a second panning dish coated with an anti-Thy1.1 antibody, which specifically binds to RGCs.

-

After incubation, wash the plate to remove non-adherent cells.

-

Release the adherent RGCs from the plate using a trypsin solution.

-

Plate the purified RGCs on coverslips coated with poly-D-lysine and laminin (B1169045) in a serum-free culture medium.

-

4.1.2. Neuroprotection Assay

-

Procedure:

-

Culture purified RGCs for 24-48 hours to allow them to adhere and extend neurites.

-

Induce apoptosis by a specific insult, such as glutamate (B1630785) excitotoxicity (e.g., 25-100 µM glutamate for 24 hours) or growth factor withdrawal.

-

Treat the cells with varying concentrations of this compound or its metabolites.

-

After the treatment period, assess RGC survival using methods such as:

-

Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) and count the number of live and dead cells.

-

Immunocytochemistry: Stain for RGC-specific markers like Brn3a or β-III tubulin and count the number of surviving, morphologically intact RGCs.

-

-

In Vivo Model of Retinal Ischemia-Reperfusion Injury

This model mimics the ischemic damage that can occur in conditions like glaucoma and retinal artery occlusion.

-

Animals: Adult Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rat.

-

Cannulate the anterior chamber of one eye with a needle connected to a saline reservoir.

-

Induce ischemia by elevating the intraocular pressure to a high level (e.g., 120 mmHg) for a defined period (e.g., 60 minutes).

-

Restore retinal circulation (reperfusion) by removing the needle.

-

Administer this compound (e.g., topically or via intravitreal injection) at a specified dose and time course (before or after ischemia).

-

After a set survival period (e.g., 7 days), euthanize the animal and enucleate the eyes for analysis.

-

Quantification of RGC Survival and Apoptosis In Vivo

4.3.1. Retrograde Labeling of RGCs with Fluoro-Gold

This technique allows for the specific labeling and subsequent quantification of surviving RGCs.

-

Procedure:

-

A week before inducing the retinal injury, anesthetize the animal and place it in a stereotaxic frame.

-

Expose the superior colliculi (the primary target of RGC axons in the brain).

-

Apply a small piece of gelfoam soaked in Fluoro-Gold solution to the surface of both superior colliculi.

-

After the injury and treatment, prepare retinal whole mounts.

-

Count the number of Fluoro-Gold labeled RGCs in standardized areas of the retina using a fluorescence microscope.

-

4.3.2. TUNEL Staining for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Procedure for Retinal Whole Mounts:

-

Fix the enucleated eye in 4% paraformaldehyde.

-

Dissect the retina and prepare it as a flat mount on a slide.

-

Permeabilize the tissue with a detergent (e.g., Triton X-100).

-

Incubate the retina with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP.

-

Wash the retina and mount it with an anti-fade medium.

-

Visualize and quantify the number of TUNEL-positive cells in the ganglion cell layer using a fluorescence microscope.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Neuroprotection

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the neuroprotection of retinal ganglion cells.

Caption: Proposed signaling pathway for this compound neuroprotection.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of this compound in an animal model of retinal ganglion cell injury.

Caption: Workflow for in vivo assessment of RGC neuroprotection.

Conclusion

This compound demonstrates significant neuroprotective properties for retinal ganglion cells through a multifaceted mechanism of action. Its ability to activate BK channels, modulate pro-survival signaling pathways, and improve ocular blood flow provides a strong rationale for its further investigation as a therapeutic agent for glaucomatous optic neuropathy and other retinal degenerative diseases. The experimental protocols and data presented in this guide offer a framework for researchers to build upon in the ongoing effort to develop effective neuroprotective strategies to preserve vision. Further research is warranted to fully elucidate the intricate signaling networks involved and to translate these promising preclinical findings into clinical applications.

References

- 1. Molecular Vision: Comparative analysis of three purification protocols for retinal ganglion cells from rat [molvis.org]

- 2. Retrograde Labeling of Retinal Ganglion Cells by Application of Fluoro-Gold on the Surface of Superior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of Retinal Ganglion Cells from Differentiation Through Adult via Immunopanning and Low-Pressure Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. neurophysics.ucsd.edu [neurophysics.ucsd.edu]

- 6. mdpi.com [mdpi.com]

- 7. Purification and culture of retinal ganglion cells from rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retrograde fluorogold labeling of retinal ganglion cells in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel neuroprotectant against retinal ganglion cell damage in a glaucoma model and an optic nerve crush model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopropyl Unoprostone's Effect on Aqueous Humor Dynamics: A Technical Guide

Introduction: Isopropyl unoprostone (B1682063) is a synthetic docosanoid, structurally related to prostaglandin (B15479496) F2α, utilized in the management of open-angle glaucoma and ocular hypertension.[1] Its primary therapeutic function is the reduction of intraocular pressure (IOP).[1][2] Initially categorized with prostaglandin F2α analogs, its mechanism of action has been a subject of evolving research, with significant evidence now pointing towards a distinct primary pathway of action.[3][4] Unlike traditional prostanoids that primarily enhance uveoscleral outflow, isopropyl unoprostone appears to exert a significant portion of its effect by increasing aqueous humor outflow through the conventional trabecular meshwork pathway.[3][4][5] This guide provides an in-depth technical overview of the mechanisms by which this compound modulates aqueous humor dynamics, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Mechanism of Action on Aqueous Humor Outflow

After topical administration, the prodrug this compound is hydrolyzed by esterases in the cornea, iris, and ciliary body into its biologically active form, unoprostone free acid (M1).[3][6] This active metabolite then influences the two primary outflow pathways for aqueous humor: the trabecular meshwork (conventional) and the uveoscleral (unconventional) routes. The IOP-lowering effect begins approximately 30 minutes after instillation.[6]

The Trabecular Meshwork (Conventional) Pathway

Recent evidence strongly suggests that the principal IOP-lowering effect of this compound is mediated through the conventional outflow pathway.[3][5] This mechanism involves the relaxation of the trabecular meshwork and is driven by the activation of specific ion channels, which contrasts with the mechanism of many prostaglandin analogs.[3][7]

The key molecular events include:

-

Activation of BK Channels: Unoprostone and its active metabolite M1 are potent activators of large-conductance Ca2+-activated potassium (BK) channels in human trabecular meshwork cells (HTMCs).[8][9]

-

Cellular Hyperpolarization: Activation of these potassium channels leads to an efflux of K+ ions, causing hyperpolarization of the trabecular meshwork cell membrane.[3][10]

-

Antagonism of Endothelin-1 (ET-1): Endothelin-1 is known to induce contraction of the trabecular meshwork by increasing intracellular calcium levels ([Ca2+]i).[3][7] Unoprostone effectively blocks this ET-1-induced increase in [Ca2+]i, preventing the contractile state of the meshwork.[7][11]

-

Increased Outflow Facility: By promoting relaxation and counteracting contractile stimuli in the trabecular meshwork, unoprostone increases the facility of aqueous humor outflow through this conventional route, thereby lowering IOP.[3][5] This action is supported by studies showing that iberiotoxin (B31492), a specific BK channel inhibitor, can block the hyperpolarizing effect of unoprostone.[3][7]

The Uveoscleral (Unconventional) Pathway

Early studies suggested that this compound, similar to prostaglandin F2α analogs like latanoprost, increases aqueous humor outflow via the uveoscleral pathway.[3][6] This pathway involves the passage of aqueous humor through the ciliary muscle and into the suprachoroidal space.[12]

The mechanisms involved in this pathway include:

-

FP Receptor Interaction: The active metabolite M1 is a weak agonist of the prostaglandin FP receptor, with an affinity approximately 1000 times lower than its affinity for activating BK channels.[9][10] This weak interaction is thought to contribute to the uveoscleral outflow effect, but to a lesser extent than seen with potent FP receptor agonists like latanoprost.[4]

-

Extracellular Matrix Remodeling: Prostaglandin analogs are known to increase uveoscleral outflow by modulating the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance.[12][13] While unoprostone has been shown to affect MMPs, its impact may differ from other prostanoids, potentially explaining its comparatively lower clinical efficacy.[3][4]

The dual action on both pathways is recognized, but the activation of BK channels in the trabecular meshwork is now considered a more defining and significant component of its mechanism.[3]

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and potency of this compound from clinical and in vitro studies.

Table 1: Clinical Efficacy on Intraocular Pressure (IOP)

| Parameter | Baseline IOP (Mean) | IOP Reduction | Study Population | Reference |

| IOP Lowering | 23 mmHg | 3–4 mmHg | Patients with open-angle glaucoma or ocular hypertension | [5][14] |

Table 2: In Vitro Potency on Target Receptors and Channels

| Compound | Target | Cell Type | Potency (EC50) | Reference |

| This compound | BK Channel | HTMC | 0.51 ± 0.03 nM | [9] |

| Unoprostone Free Acid (M1) | BK Channel | HTMC | 0.52 ± 0.03 nM | [9] |

| Unoprostone Free Acid (M1) | FP Receptor | Recombinant Human | 557.9 ± 55.2 nM | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protocol: Whole-Cell Patch Clamp for BK Channel Current Measurement

This protocol is used to measure the electrical currents flowing through BK channels in single human trabecular meshwork cells (HTMCs).

-

Cell Culture: Primary HTMCs are isolated from human donor eyes and cultured in appropriate media until they reach a suitable confluency for experiments.

-

Cell Preparation: On the day of the experiment, cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with a bath solution (e.g., physiological saline solution).

-

Pipette Preparation: Borosilicate glass microelectrodes (pipettes) are fabricated using a micropipette puller and filled with an internal solution designed to mimic the intracellular ionic environment.

-

Giga-seal Formation: The micropipette is carefully maneuvered to touch the surface of a single HTMC. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). A series of voltage steps (e.g., from -80 mV to +130 mV) are applied to elicit ion channel currents.

-

Drug Application: this compound or its metabolite M1 is added to the perfusion bath at various concentrations to determine its effect on the recorded currents. Inhibitors like iberiotoxin are used to confirm the identity of the BK channel currents.

-

Data Analysis: The resulting currents are amplified, filtered, and digitized. Analysis software is used to generate current-voltage (I-V) curves and dose-response curves to calculate parameters like EC50.[8][9]

Protocol: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol measures changes in the concentration of free intracellular calcium in HTMCs in response to various stimuli.

-

Cell Culture and Dye Loading: HTMCs are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-3 AM) by incubating them in a solution containing the dye for a specified period (e.g., 30-60 minutes). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.

-

Experimental Setup: The coverslip is placed in a perfusion chamber mounted on a fluorescence microscope equipped for ratiometric imaging or confocal laser scanning.

-

Baseline Measurement: Cells are perfused with a physiological buffer, and a baseline fluorescence signal is recorded.

-

Stimulation: The perfusion solution is switched to one containing a contractile agent, such as Endothelin-1 (ET-1), to induce an increase in [Ca2+]i. The change in fluorescence is recorded over time.

-

Unoprostone Application: In separate or subsequent experiments, cells are pre-incubated with this compound or M1 before being challenged with ET-1. The fluorescence response is recorded to determine if unoprostone can block or attenuate the ET-1-induced calcium increase.

-

Data Analysis: The fluorescence intensity (or ratio of intensities at different emission wavelengths for ratiometric dyes) is converted into calcium concentrations using established calibration formulas. The results demonstrate the ability of unoprostone to prevent ET-1-induced calcium mobilization.[7][11]

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.

Caption: Signaling pathway of this compound in trabecular meshwork cells.

Caption: Experimental workflow for whole-cell patch clamp analysis.

Caption: Logical relationship of aqueous humor outflow pathways influenced by unoprostone.

References

- 1. What is the mechanism of Unoprostone Isopropyl? [synapse.patsnap.com]

- 2. Unoprostone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Rescula (Unoprostone isopropyl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Unoprostone isopropyl and metabolite M1 activate BK channels and prevent ET-1-induced [Ca²⁺]i increases in human trabecular meshwork and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Mechanisms of action of unoprostone on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

An In-depth Technical Guide on the In Vitro Effects of Isopropyl Unoprostone on Ciliary Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of isopropyl unoprostone (B1682063), a docosanoid compound used in the management of glaucoma, with a specific focus on its interactions with ciliary muscle cells. The information presented herein is synthesized from a range of scientific studies to support further research and drug development in this area.

Mechanism of Action

Isopropyl unoprostone, the isopropyl ester prodrug of unoprostone free acid, is thought to lower intraocular pressure (IOP) through a multifaceted mechanism that involves both the trabecular meshwork and the uveoscleral outflow pathways.[1] While its classification as a prostaglandin (B15479496) analog has been a subject of debate, its effects on ciliary muscle cells are a key area of investigation.[2][3]

The primary mechanisms of action on ciliary muscle and related tissues involve the modulation of ion channels, regulation of the extracellular matrix, and interaction with prostanoid receptors.

Ion Channel Modulation:

A significant component of unoprostone's action is its effect on ion channels. It has been shown to stimulate Ca2+-activated big potassium (BK) channels and ClC-2 type chloride channels.[2][3][4] Activation of BK channels leads to hyperpolarization of the cell membrane.[2][3] This hyperpolarization is believed to counteract the contractile effects of agents like endothelin-1 (B181129) (ET-1), which increases intracellular Ca2+ and induces contraction in the trabecular meshwork and ciliary muscle.[2][3] By blocking this calcium increase, unoprostone contributes to the relaxation of these tissues, potentially increasing aqueous humor outflow.[2][3] The inhibitory effect of iberiotoxin, a specific BK channel inhibitor, on unoprostone-induced hyperpolarization supports this mechanism.[2][3]

Furthermore, studies on cultured monkey trabecular meshwork and ciliary muscle cells have shown that the M1 metabolite of unoprostone suppresses Ca2+ release-activated Ca2+ (CRAC) currents. This effect was more prominent in trabecular meshwork cells than in ciliary muscle cells, suggesting a regulatory role on muscle tone.[5]

Extracellular Matrix Remodeling:

Unoprostone influences the turnover of the extracellular matrix (ECM) in the ciliary body, which is a crucial factor in regulating uveoscleral outflow.[2] It has been demonstrated to increase the activity of matrix metalloproteinases (MMPs) in cultured monkey and human ciliary muscle cells.[2][3] Specifically, unoprostone, along with other prostaglandin analogs like latanoprost (B1674536) and bimatoprost, increases the activity of MMP-1, MMP-3, and MMP-9.[2][3][6] However, a distinguishing feature of unoprostone is its effect on MMP-2 and tissue inhibitors of metalloproteinases (TIMPs). Unoprostone has been found to decrease MMP-2 activity while increasing the levels of TIMP-1 and TIMP-4.[2][3][6] This differential regulation of the MMP/TIMP balance may contribute to its distinct clinical efficacy profile compared to other prostaglandin analogs.[2][3][6] Prostaglandins, in general, are known to induce remodeling of the ECM adjacent to ciliary muscle cells, which is thought to contribute to increased uveoscleral outflow.[7]

Interaction with Prostanoid Receptors:

The interaction of unoprostone with prostanoid receptors, particularly the prostaglandin F2α (FP) receptor, is another aspect of its mechanism of action. While it is considered to have weak activity at the FP receptor compared to other prostaglandin analogs like latanoprost, this interaction is still believed to play a role in its ocular hypotensive effect.[2][3] Activation of FP receptors in the ciliary muscle is associated with tissue remodeling processes that facilitate aqueous outflow.[8] Prostaglandin F2α itself has been shown to increase the expression of c-Fos in human ciliary muscle cells, which in turn induces the expression of MMPs.[2][3] The EP2 receptor has been identified as the predominant prostanoid receptor in the human ciliary muscle.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound and its metabolites on ciliary and trabecular meshwork cells.

Table 1: Effect of Unoprostone (M1 Metabolite) on Endothelin-1 Induced Contraction

| Tissue | Treatment | Contraction (% of maximal carbachol-induced) | P-value |

| Bovine Trabecular Meshwork | Endothelin-1 (10⁻⁹ M) | 19.6% ± 5.7% | < 0.05 |

| Unoprostone (10⁻⁵ M) + Endothelin-1 | 2.9% ± 4.3% | ||

| Bovine Ciliary Muscle | Endothelin-1 (10⁻⁹ M) | 30.1% ± 5.3% | < 0.01 |

| Unoprostone (10⁻⁵ M) + Endothelin-1 | 1.4% ± 1.6% |

Data extracted from a study on bovine tissue strips.[10]

Table 2: Effect of Unoprostone on Intracellular Calcium Levels in Human Trabecular Meshwork Cells

| Condition | Intracellular Ca²⁺ Concentration (nM) |

| Baseline | 126 ± 45 |

| Unoprostone (10⁻⁵ M) | 132 ± 42 |

| Endothelin-1 (10⁻⁹ M) | 679 ± 102 |

| Unoprostone (10⁻⁵ M) + Endothelin-1 | 178 ± 40 |

Unoprostone alone had no significant effect on baseline intracellular calcium but almost completely blocked the endothelin-1 induced increase (P < 0.01).[10]

Table 3: Effect of Unoprostone on Membrane Current in Trabecular Meshwork Cells

| Cell Type | Effect of Unoprostone |

| Human Trabecular Meshwork | Doubled the amplitude of outward current (200% ± 33%) |

| Bovine Trabecular Meshwork | Increased the amplitude of outward current (179% ± 20%) |

This effect was blocked by the specific maxi-K channel inhibitor, iberiotoxin.[10]

Table 4: Effect of Unoprostone on Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) in Human Ciliary Body Smooth Muscle Cells

| Target | Effect of Unoprostone |

| MMP-1, MMP-3, MMP-9 | Increased |

| MMP-2 | Decreased (21% ± 3%) |

| TIMP-1 | Increased (100% ± 20%) |

| TIMP-2 | Decreased (35% ± 8%) |

| TIMP-3 | Increased |

| TIMP-4 | Increased (61% ± 11%) |

Data from a study comparing the effects of different prostaglandin analogs.[6]

Table 5: Inhibitory Effect of Unoprostone M1 Metabolite on Ca²⁺ Release-Activated Ca²⁺ (CRAC) Currents

| Cell Type | Half Maximal Inhibition Concentration (IC₅₀) of M1 Metabolite |

| Monkey Trabecular Meshwork Cells | 24.8 ± 9.8 µM |

| Monkey Ciliary Muscle Cells | 183 ± 30.6 µM |

The inhibitory effect was more prominent in trabecular meshwork cells.[5]

Experimental Protocols

Cell Culture of Human Ciliary Body Smooth Muscle Cells:

Human ciliary body smooth muscle cells are isolated from donor corneoscleral rims. The tissue is incubated in a solution of 0.015% ethanol (B145695) in Dulbecco's Modified Eagle Medium (DMEM). The cells are then cultured for a specified period, typically 24 hours, in the presence of the control vehicle or the prostaglandin analog being tested.[6]

Measurement of Intracellular Calcium Concentration:

Cultured monkey trabecular meshwork and ciliary muscle cells are labeled with a calcium indicator, such as fluo-3 (B43766) acetoxymethylester (AM), for 30 minutes at 25°C. Changes in intracellular Ca2+ concentrations are then imaged and measured using a confocal laser scanning microscope. To measure CRAC currents, intracellular Ca2+ stores are first depleted using thapsigargin (B1683126) in a Ca2+-free external solution containing EGTA. The subsequent exposure to a Ca2+-containing external solution induces an increase in intracellular Ca2+, which is defined as the CRAC current.[5]

Force-Length Transducer System for Contractility Studies:

Strips of bovine trabecular meshwork and ciliary muscle are mounted in a custom-made force-length transducer system. The effects of unoprostone and other agents like endothelin-1 on the contractility of these tissue strips are then investigated by measuring changes in isometric force.[10]

Patch-Clamp Electrophysiology:

Patch-clamp experiments are performed on human and bovine trabecular meshwork cells to investigate the modulation of membrane currents by unoprostone. This technique allows for the direct measurement of ion channel activity and the effects of pharmacological agents on these channels.[10]

Zymography and Protein Array Analysis of MMPs and TIMPs:

To measure the activity levels of MMPs, zymography is employed. For a broader analysis of MMP and TIMP protein levels, protein arrays can be utilized. Human ciliary body smooth muscle cells are treated with the compounds of interest, and the cell culture media and cell lysates are collected for analysis.[6]